Rubiadinprimeveroside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rubiadinprimeveroside can be synthesized through the glycosylation of rubiadin with primeverose. The reaction typically involves the use of glycosyl donors and acceptors under acidic or enzymatic conditions. The glycosylation reaction is often carried out in the presence of a catalyst such as trifluoromethanesulfonic acid (TfOH) or using glycosyltransferase enzymes .
Industrial Production Methods
Industrial production of this compound involves the extraction of rubiadin from the roots of Rubia tinctorum, followed by glycosylation with primeverose. The extraction process includes solvent extraction, purification, and crystallization steps to obtain pure rubiadin. The glycosylation step is then performed on an industrial scale using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Rubiadinprimeveroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rubiadin and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bond, releasing rubiadin and primeverose
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Hydrolysis: Hydrolysis is typically carried out using dilute acids or glycosidase enzymes
Major Products Formed
Oxidation: Rubiadin and other oxidized anthraquinone derivatives.
Reduction: Reduced forms of this compound.
Hydrolysis: Rubiadin and primeverose
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties. It has shown potential in the treatment of various cancers, inflammatory diseases, and oxidative stress-related conditions.
Industry: Used in the production of natural dyes and pigments .
Mechanism of Action
Rubiadinprimeveroside exerts its effects through various molecular targets and pathways:
Anticancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes .
Comparison with Similar Compounds
Rubiadinprimeveroside is unique among anthraquinone glycosides due to its specific glycosylation pattern. Similar compounds include:
Lucidinprimeveroside: Another anthraquinone glycoside with similar biological activities but different glycosylation.
Alizarinprimeveroside: Known for its use in natural dyes and pigments.
Rubiadin: The aglycone form of this compound, with similar but less potent biological activities .
This compound stands out due to its potent biological activities and diverse applications in various fields.
Properties
CAS No. |
26388-47-6 |
---|---|
Molecular Formula |
C26H28O13 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
1-hydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H28O13/c1-9-14(6-12-16(17(9)28)19(30)11-5-3-2-4-10(11)18(12)29)38-26-24(35)22(33)21(32)15(39-26)8-37-25-23(34)20(31)13(27)7-36-25/h2-6,13,15,20-28,31-35H,7-8H2,1H3/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |
InChI Key |
MICKPSHQKPCYJH-WFLOGZPDSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Origin of Product |
United States |
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